molecular formula C8H11N3O2 B12336590 2-Pyridinamine, N,N,4-trimethyl-3-nitro- CAS No. 21901-20-2

2-Pyridinamine, N,N,4-trimethyl-3-nitro-

Cat. No.: B12336590
CAS No.: 21901-20-2
M. Wt: 181.19 g/mol
InChI Key: PIOZNZUCVJZMCO-UHFFFAOYSA-N
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Description

2-Pyridinamine, N,N,4-trimethyl-3-nitro- is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- typically involves nitration and methylation reactions. One common method is the nitration of 2-pyridinamine followed by selective methylation. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, while the methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents like nitric acid and methyl iodide.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N,N,4-trimethyl-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl).

Major Products Formed

Scientific Research Applications

2-Pyridinamine, N,N,4-trimethyl-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, N,N,4-trimethyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and trimethyl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

21901-20-2

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N,N,4-trimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C8H11N3O2/c1-6-4-5-9-8(10(2)3)7(6)11(12)13/h4-5H,1-3H3

InChI Key

PIOZNZUCVJZMCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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